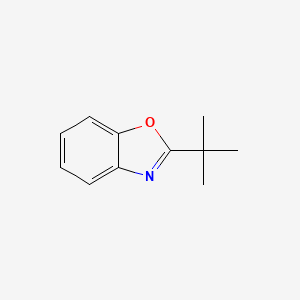

2-叔丁基-1,3-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-tert-butyl-1,3-benzoxazole involves various methods. One common approach is the reaction between 2-aminophenol and an aldehyde (such as formaldehyde or acetaldehyde) in a suitable solvent (e.g., methyl cyanide or DMSO). Potassium carbonate (K₂CO₃ ) serves as the base, and tert-butyl-hydroperoxide (TBHP) acts as the oxidant. The reaction can be further enhanced by exposure to radiation (e.g., blue LED) under an inert atmosphere (argon) .

Molecular Structure Analysis

The molecular structure of 2-tert-butyl-1,3-benzoxazole consists of a benzene ring fused with an oxazole ring. The tert-butyl group is attached to the benzene ring, leading to a three-dimensional arrangement. The compound’s molecular weight is approximately 175.23 g/mol .

Physical and Chemical Properties Analysis

科学研究应用

绿色合成

开发了一种创新的电化学方法来合成一些苯并恶唑衍生物,包括与2-叔丁基-1,3-苯并恶唑相关的衍生物,通过在苄胺存在下氧化3,5-二叔丁基邻苯二酚。该过程无催化剂,在温和条件下操作,并避免使用有毒试剂,突出了以高产率生产苯并恶唑衍生物的环保方法 (Salehzadeh, Nematollahi, & Hesari, 2013).

有机合成

已经开发了一种无金属路线,用于苯并恶唑的氧化胺化,通过使用叔丁基过氧化氢水溶液中的催化碘激活C-H键,使用仲胺或伯胺。该方法有效地形成C-N键,在环境无害的条件下生成胺化苯并恶唑衍生物 (Lamani & Prabhu, 2011).

药物化学

2-(2-芳基苯基)苯并恶唑衍生物的抗炎潜力被发现,将这些化合物标记为环氧合酶-2 (COX-2) 酶的新型和选择性配体。这一发现为开发具有改进的选择性和功效的新型抗炎药开辟了可能性 (Seth et al., 2014).

抗菌活性

一系列新型苯并恶唑衍生物,被设计为核苷酸的结构生物等排体,表现出显着的抗菌活性。这项研究强调了苯并恶唑支架在开发新型抗菌剂中的潜力,突出了2-叔丁基-1,3-苯并恶唑衍生物在治疗应用中的多功能性 (Erol et al., 2020).

材料科学

对Os(II)二亚胺配合物的な光物理性质的研究,包括具有苯并恶唑配体的配合物,表明在有机发光二极管(OLED)和其他发光材料中具有潜在的应用。该研究证明了苯并恶唑衍生物在提高这些配合物的发光效率中的作用,表明它们可用于开发先进的发光材料 (Chen et al., 2005).

作用机制

Target of Action

2-Tert-butyl-1,3-benzoxazole is primarily used as an optical brightener or fluorescent whitening agent . It is a high molecular weight compound of the thiophenediyl benzoxazole class . The primary targets of 2-Tert-butyl-1,3-benzoxazole are various polymer substrates where it imparts a whitening effect .

Mode of Action

The mode of action of 2-Tert-butyl-1,3-benzoxazole involves its interaction with polymer substrates. It absorbs light in the ultraviolet region and re-emits it in the blue region of the spectrum, giving materials treated with it a “whiter” appearance .

Result of Action

The molecular and cellular effects of 2-Tert-butyl-1,3-benzoxazole’s action primarily involve changes in the optical properties of the materials it is applied to. It imparts a whitening effect by absorbing ultraviolet light and re-emitting it in the blue region of the spectrum .

Action Environment

The action, efficacy, and stability of 2-Tert-butyl-1,3-benzoxazole can be influenced by various environmental factors. For instance, it is known to offer excellent resistance to heat . .

属性

IUPAC Name |

2-tert-butyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORNPTDHRCBFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)

![Methyl 2-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2585540.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)